

chemical structure and properties of PD 90780

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Compound of Interest

Compound Name: PD 90780

Cat. No.: B15616662

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PD 90780: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **PD 90780**, a non-peptide small molecule inhibitor of the Nerve Growth Factor (NGF) interaction with the p75 neurotrophin receptor (p75NTR). This guide covers its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Chemical Structure and Properties

PD 90780, with the formal name 7-(benzoylamino)-4,9-dihydro-4-methyl-9-oxo-pyrazolo[5,1-b]quinazoline-2-carboxylic acid, is a synthetic compound that has been utilized in the study of neurotrophin signaling.^[1] Its core structure consists of a pyrazoloquinazoline scaffold.

Table 1: Physicochemical Properties of **PD 90780**

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₄ N ₄ O ₄	[1][2][3]
Molecular Weight	362.34 g/mol	[2][3]
CAS Number	77422-99-2	[2][3]
Appearance	Crystalline solid	[1]
Solubility	DMSO: 36 mg/mL	[1]
UV max (λ _{max})	236, 287, 312 nm	[1]
SMILES	<chem>O=C(NC1=CC=C(N(C)C2=CC(C(O)=O)=NN2C3=O)C3=C1)C4=CC=CC=C4.O</chem>	[1]
InChI Key	CPXCLWYHBRAPEA-UHFFFAOYSA-N	[1]
Storage	-20°C (long term)	[1][2]
Stability	≥ 4 years at -20°C	[1]

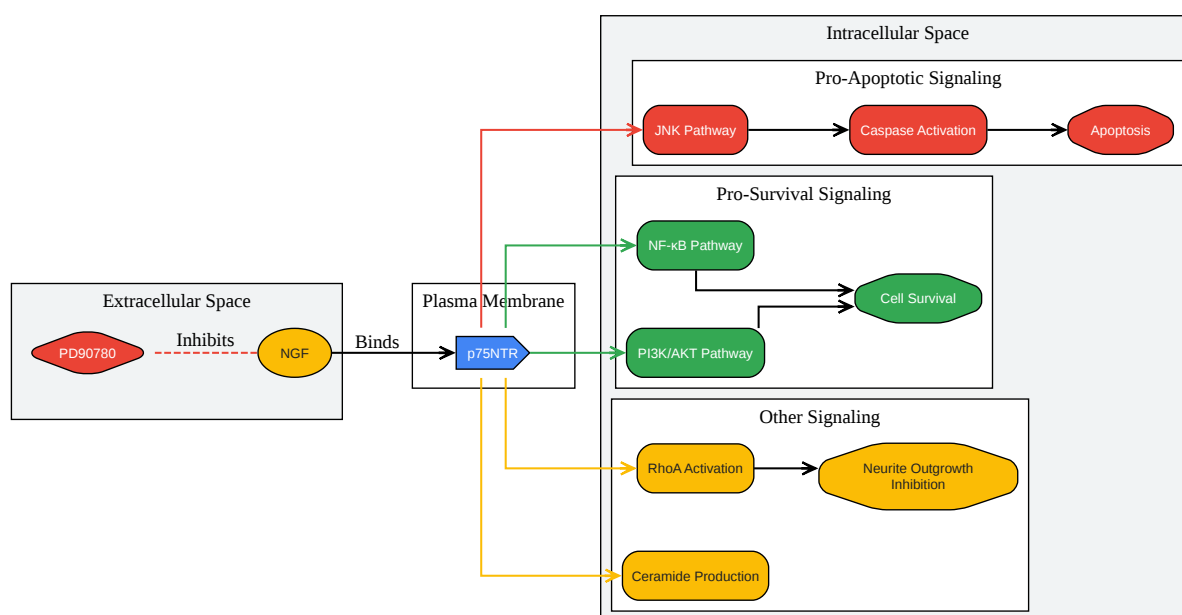
Mechanism of Action

PD 90780 functions as an antagonist of the Nerve Growth Factor (NGF) by directly binding to NGF and inhibiting its interaction with the p75 neurotrophin receptor (p75NTR).[1] This inhibition has been demonstrated in various assays, with IC₅₀ values of 220 nM for inhibiting NGF binding to the extracellular domain of p75NTR and 300 nM in a cell-based assay using Q1-CHO cells expressing full-length human p75NTR.[1] The binding affinity (KD) of **PD 90780** to NGF has been determined to be 25.83 μM.[1]

By preventing the association of NGF with p75NTR, **PD 90780** can modulate the downstream signaling cascades initiated by this receptor. The p75NTR is a member of the tumor necrosis factor receptor superfamily and can mediate diverse cellular responses, including apoptosis, cell survival, and neurite outgrowth, depending on the cellular context and the presence of co-receptors such as TrkA.

Signaling Pathways

The inhibition of the NGF-p75NTR interaction by **PD 90780** can significantly impact cellular signaling. The p75NTR receptor, when activated by neurotrophins like NGF, can trigger several downstream pathways. These can be broadly categorized into pro-apoptotic and pro-survival pathways. The specific outcome of p75NTR activation is often dependent on the cellular environment and the presence of other receptors, notably the Trk family of receptor tyrosine kinases.



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p75NTR Signaling Pathways and Point of Inhibition by **PD 90780**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **PD 90780**, adapted from published research.

Competitive Binding Assay (NGF and p75NTR)

This protocol is based on the methods described by Spiegel et al. (1995) to determine the ability of **PD 90780** to inhibit the binding of NGF to the p75NTR.

Materials:

- Recombinant human p75NTR extracellular domain
- ^{125}I -labeled mouse NGF
- **PD 90780**
- Binding Buffer (e.g., PBS with 0.1% BSA)
- 96-well microtiter plates coated with p75NTR
- Scintillation counter

Procedure:

- Coat 96-well microtiter plates with recombinant p75NTR extracellular domain overnight at 4°C.
- Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
- Prepare serial dilutions of **PD 90780** in binding buffer.
- Add the **PD 90780** dilutions to the wells.

- Add a constant concentration of ^{125}I -labeled NGF to each well.
- Incubate the plates for 2-4 hours at room temperature with gentle agitation.
- Wash the plates extensively with wash buffer to remove unbound radioligand.
- Lyse the cells or detach the bound complex and measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of inhibition of NGF binding at each concentration of **PD 90780** and determine the IC_{50} value.

PC12 Cell Differentiation Assay

This protocol is a general method to assess the effect of **PD 90780** on NGF-induced neuronal differentiation of PC12 cells.

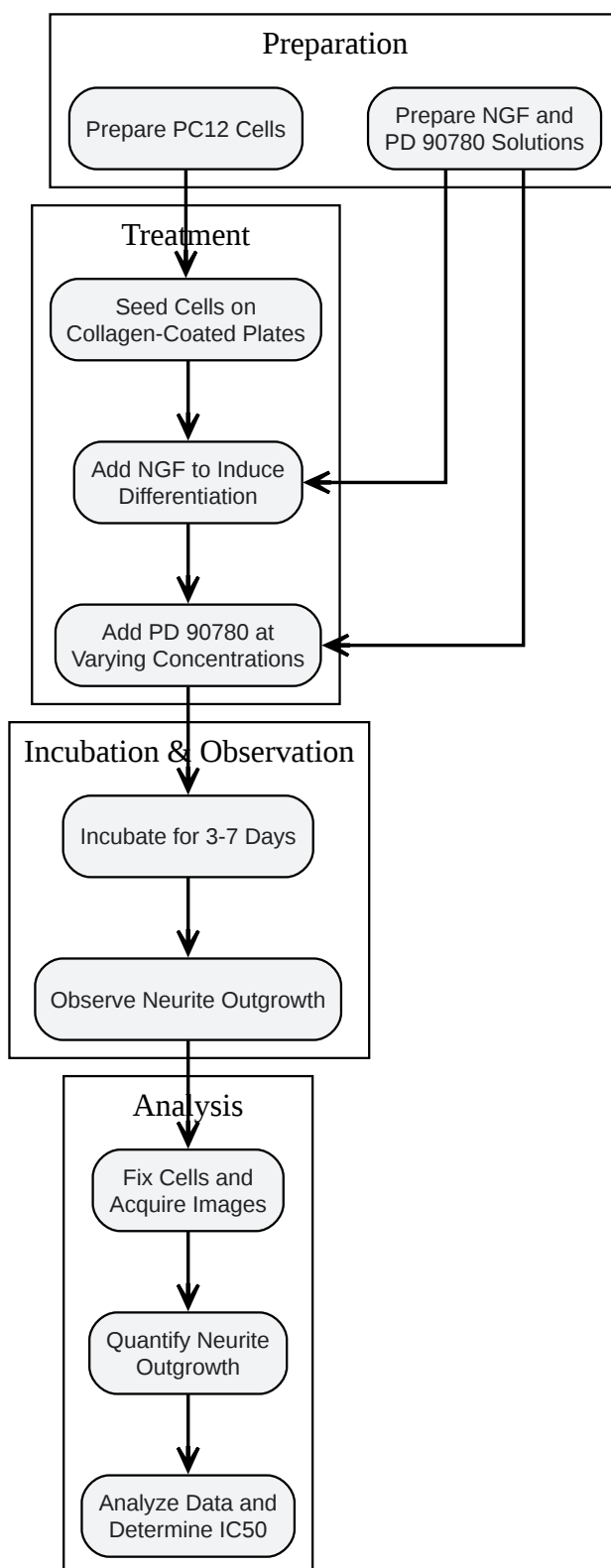
Materials:

- PC12 cells
- Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)
- NGF
- **PD 90780**
- Collagen-coated cell culture plates
- Microscope with imaging capabilities

Procedure:

- Seed PC12 cells onto collagen-coated plates at a suitable density.
- Allow the cells to adhere for 24 hours.
- Replace the medium with a low-serum medium (e.g., DMEM with 1% horse serum).

- Treat the cells with a constant concentration of NGF to induce differentiation.
- Concurrently, treat different wells with varying concentrations of **PD 90780**. Include a vehicle control.
- Incubate the cells for 3-7 days, observing for neurite outgrowth.
- At the end of the incubation period, fix the cells (e.g., with 4% paraformaldehyde).
- Capture images of multiple fields for each treatment condition.
- Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.
- Analyze the data to determine the effect of **PD 90780** on NGF-induced differentiation.



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